

# Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**OS 1808**, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the antitumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.

### **Mechanism of Action**

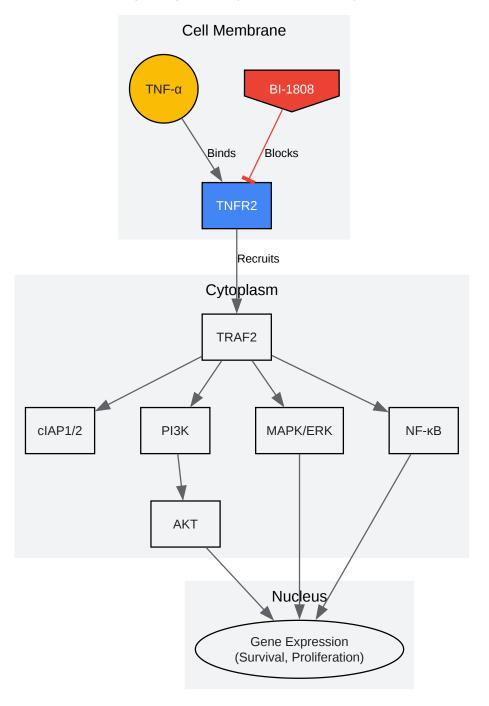
BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.



## **Signaling Pathway**

The binding of TNF- $\alpha$  to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF- $\kappa$ B pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.





TNFR2 Signaling Pathway and Inhibition by BI-1808

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Caption: TNFR2 signaling and BI-1808 mechanism.



## **Quantitative Data Summary**

The following tables summarize clinical data on the effects of BI-1808. Note that this data is from in vivo human clinical trials, as comprehensive in vitro quantitative data is not readily available in published literature.

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

Response Category	Number of Patients (n=13)	Percentage
Objective Response Rate	6	46%
Complete Response	1	8%
Partial Response	5	38%
Disease Control Rate	12	92%
Stable Disease	6	46%
Progressive Disease	1	8%

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

Parameter	Observation	Dose Level
Receptor Occupancy	>95% saturation within 4 hours post-infusion	≥ 675 mg
Near full saturation maintained throughout dosing interval	675 mg and 1000 mg	
Soluble TNFR2 (sTNFR2)	Increased levels in all treated subjects	Dose-dependent
Regulatory T-cells (Tregs)	Significant reduction	≥ 675 mg

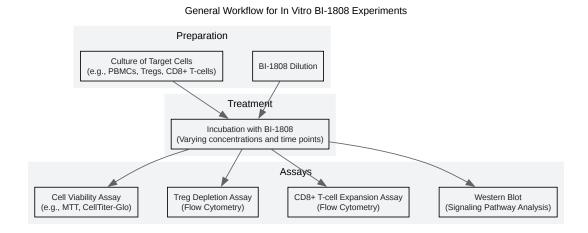
Data from a Phase 1/2a clinical trial.[1]



## **Experimental Protocols**

The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.

## **Experimental Workflow: In Vitro Assessment of BI-1808**



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Caption: In vitro experimental workflow for BI-1808.

## **Protocol 1: Cell Viability Assay (MTT Assay)**

This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

### Materials:

TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)



- Complete cell culture medium
- BI-1808 antibody
- Isotype control antibody
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
- Microplate reader

### Procedure:

- · Cell Seeding:
  - Harvest and count cells.
  - $\circ~$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2.
- Treatment:
  - Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.
  - $\circ$  Remove the medium from the wells and add 100  $\mu$ L of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
  - Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
- MTT Addition:
  - Add 10 μL of MTT solution to each well.



- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
  - Add 100 μL of MTT solvent to each well.
  - Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Data Acquisition:
  - Read the absorbance at 570 nm using a microplate reader.

# Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)

This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.

### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells
- Treg isolation kit (optional)
- Complete RPMI-1640 medium
- BI-1808 antibody and isotype control
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3
- Fixation/Permeabilization buffer
- Flow cytometer

### Procedure:



- Cell Preparation and Labeling:
  - Isolate PBMCs or specific T-cell populations from whole blood.
  - If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.
  - Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.
- · Co-culture Setup:
  - In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).
  - Add T-cell activation reagents to stimulate the cells.
  - Add serial dilutions of BI-1808 or isotype control.
  - o Incubate for 3-5 days at 37°C, 5% CO2.
- Staining for Flow Cytometry:
  - Harvest the cells and wash with PBS.
  - Perform surface staining with antibodies against CD3, CD4, and CD8.
  - For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
  - Stain with antibodies against CD25 and FoxP3.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).



## **Protocol 3: Western Blot for Signaling Pathway Analysis**

This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

### Materials:

- TNFR2-expressing cells
- BI-1808 antibody and isotype control
- TNF-α (for stimulation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Cell Treatment and Lysis:
  - Culture cells to 70-80% confluency.
  - Serum-starve the cells for 4-6 hours if necessary.



- Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).
- Stimulate the cells with TNF- $\alpha$  for a short period (e.g., 15-30 minutes).
- Wash cells with cold PBS and lyse with RIPA buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection:
  - Apply the chemiluminescent substrate and capture the signal using an imaging system.
  - Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total protein levels.



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